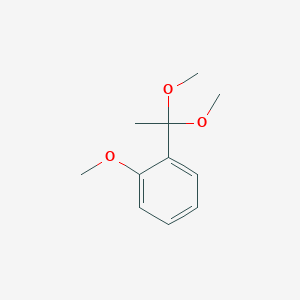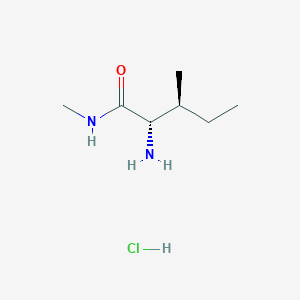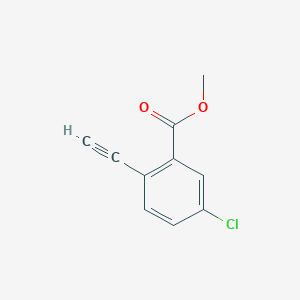
4-(环戊基硫基)-3-(三氟甲基)苯甲酸
描述
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid, also known as 4-CPS-3-TFMB, is a novel, synthetic analog of benzoic acid. It is a white, crystalline solid with a melting point of 123-125°C. It is a versatile compound, used in a variety of applications, including drug synthesis, biochemical research, and laboratory experiments.
科学研究应用
酶代谢和药物代谢研究
4-(环戊基硫基)-3-(三氟甲基)苯甲酸衍生物在酶代谢领域得到探索,特别是在与新型抗抑郁药物的氧化代谢相关的研究中。这些研究涉及使用人类肝微粒体和重组酶进行调查,以了解特定化合物的代谢途径。例如,对Lu AA21004,一种新型抗抑郁药物的研究揭示了它通过CYP450酶的作用代谢为各种代谢物,包括苯甲酸衍生物。这突显了该化合物在药物代谢和药代动力学研究中的相关性 (Hvenegaard et al., 2012)。
氟化合物的合成和表征
氟化苯甲酸衍生物的合成和表征具有重要意义,因为它们在材料科学和有机合成中的潜在应用。研究侧重于高产率合成方法和这些化合物的结构分析。例如,关于五氟硫基苯甲酸衍生物合成的研究概述了从硝基衍生物开始的方法,这对于开发具有新颖性能的材料至关重要 (Zarantonello et al., 2007)。
发光材料和配位化学
利用苯甲酸衍生物研究镧系配位化合物,探讨取代基对光物理性质的影响。这些研究对于发展发光材料至关重要,这些材料在照明、显示和生物成像中具有应用。电子给体和吸引基团对配合物发光的影响为设计更高效的发光材料提供了见解 (Sivakumar et al., 2010)。
聚合物科学和环聚合
苯甲酸衍生物的用途延伸到聚合物科学领域,特别是通过钌催化的环聚合合成共聚物。这一研究领域探索了创造具有潜在应用的新型聚合材料,从汽车到生物医学工程各个行业 (Mayershofer et al., 2006)。
属性
IUPAC Name |
4-cyclopentylsulfanyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)10-7-8(12(17)18)5-6-11(10)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACACAKDHDPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)




![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)


